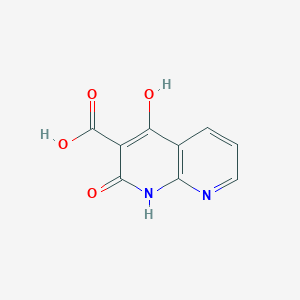

4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid” is a chemical compound that has been developed as a selective cannabinoid CB2 receptor compound . It has been used in the treatment of cancer .

Synthesis Analysis

The synthesis of this compound involves a simple method for synthesizing 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides . The synthesis and characterization of the claimed compounds have been disclosed .Molecular Structure Analysis

The molecular structure of this compound is complex, and it has been developed as a selective cannabinoid CB2 receptor compound . The structure of previously described inhibitors can be used to aid the design of new anti-IN compounds .Chemical Reactions Analysis

The chemical reactions of this compound involve a pro-drug type of mechanism . The hydroxylamide group resulted in a more than two-orders of magnitude loss of ST inhibitory potency .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are complex. It has high intestinal absorption and good blood-brain barrier penetration .Applications De Recherche Scientifique

Synthesis and Physicochemical Properties

This compound is part of a large group of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids. The synthesis and a comparative analysis of the acidic properties of these compounds have been carried out . The recorded NMR spectra of these compounds are also discussed along with their analgesic properties .

Biological Properties

A brief glance at the scientific literature and patent documentation for 4-hydroxy-2-quinolones shows a very broad range of biological properties typifying them . This includes their potential as inhibitors of Streptococcus pneumoniae .

Antibiotic Applications

Derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid, especially those containing a fluorine atom, are known as highly effective antibiotics . The sulfur atom in the 2 position of the quinoline moiety improves antibacterial activity .

Synthesis of Heteroannelated Derivatives

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . These compounds have utility in the synthesis of fused ring systems .

Antitubercular Activity

Thiosemicarbazones prepared from these compounds exist in the solid state exclusively in the syn-form while in solution a hydrazone ↔ enhydrazine tautomerism is observed . The results of a study of the antitubercular activity of the synthesized compounds are reported .

Mécanisme D'action

Target of Action

The primary target of “4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid” is the cannabinoid CB2 receptor . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

This compound acts as a modulator of the CB2 receptor . By binding to this receptor, it can influence the activity of the receptor and subsequently alter the signaling pathways it is involved in. The exact nature of these interactions and the resulting changes are currently under investigation.

Result of Action

The modulation of the CB2 receptor by “4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid” can have various molecular and cellular effects. For instance, it has been suggested that this compound could be used for the treatment of cancer , indicating that it may have effects on cell proliferation and apoptosis.

Orientations Futures

Propriétés

IUPAC Name |

4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-6-4-2-1-3-10-7(4)11-8(13)5(6)9(14)15/h1-3H,(H,14,15)(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRXTODSEMUSMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=C2O)C(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, N-[4-(1-methylethyl)phenyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B8085600.png)

![Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-](/img/structure/B8085601.png)

![Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]-](/img/structure/B8085624.png)